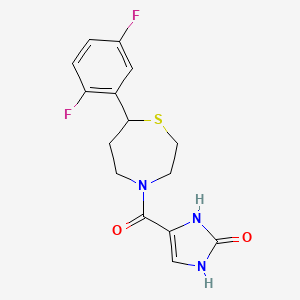

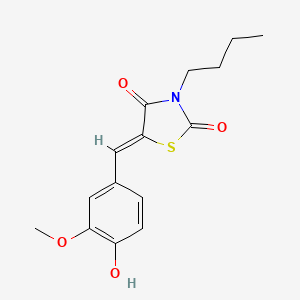

(Z)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

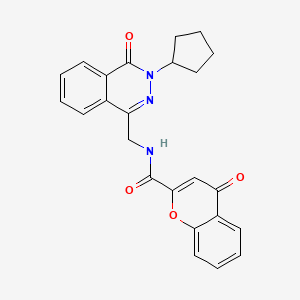

“(Z)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione” is a compound that has been studied for its potential as a multi-target antidiabetic agent . It is a derivative of thiazolidine-2,4-dione, a five-membered unsaturated ring system composed of carbon, oxygen, nitrogen, and sulfur molecules .

Synthesis Analysis

The synthesis of this compound involves the use of thiazolidinedione and 4-hydroxy-3-methoxybenzaldehyde . The central 5-benzylidinethiazolidine-2,4-dione for the lead compound was left unchanged, while the East and West moieties were altered by the introduction of different building blocks .Molecular Structure Analysis

The molecular structure of this compound is determined by 3D crystallographic structures of enzymes DPP-4 (PDB ID: 1X7O), PTP-1B (PDB ID: 1NNY), α-amylase (PDB ID: 4W93), and α-glucosidase .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily Knoevenagel condensation . The compound was obtained as a brown solid with a melting point of 199–201°C .Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 199–201°C . Its molecular weight is 251.26 g/mol .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiazolidinediones, including derivatives similar to "(Z)-3-butyl-5-(4-hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione," have been identified as effective corrosion inhibitors for carbon steel in acidic environments. These compounds function by adhering to the steel surface, thereby blocking corrosion reactions. Experimental and theoretical studies, including gravimetric methods, electrochemical measurements, and Density Functional Theory (DFT) calculations, demonstrate their high efficiency in corrosion protection (Chaouiki et al., 2022).

Antimicrobial Activity

Research on thiazolidine-2,4-dione derivatives has shown broad-spectrum antimicrobial activities. Notably, compounds synthesized from 5-(arylidene)-thiazolidine-2,4-diones exhibit significant inhibitory activities against various Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and the fungus Candida albicans. These findings suggest their potential as novel antimicrobial agents (Stana et al., 2014).

Anticancer Properties

Several studies have investigated the anticancer potential of thiazolidine-2,4-dione derivatives. For instance, derivatives have demonstrated selective cytotoxic activities against cancer cell lines, including lung carcinoma cells, by inhibiting cell migration and down-regulating pro-inflammatory cytokine expression. Such properties indicate their promise as therapeutic agents in cancer treatment (Ma et al., 2010).

Nonlinear Optical Properties

Thiazolidine-2,4-dione derivatives have also been explored for their third-order nonlinear optical properties, showing promise as materials for optical device applications. The optical power limiting behavior observed in some studies is attributed to two-photon absorption phenomena, indicating their potential in the development of optical limiters and other photonic devices (Shettigar et al., 2009).

Mecanismo De Acción

Direcciones Futuras

The compound is a potential multi-target antidiabetic agent, and current research describes the goal to optimize this early lead compound . The efforts are focused on enhancing the capability of manipulating multiple pathways at the same time for the treatment of diabetes . The presence of electron releasing group (3,4,5-trimethoxy, p/o-OCH3, compounds 10, 12, and 15) on benzylidene portion of the molecule enhanced the antibacterial activity against S. aureus, B. subtilis, S. typhi, K. pneumonia, C. albicans and A. niger as well as the antidiabetic activity .

Propiedades

IUPAC Name |

(5Z)-3-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-3-4-7-16-14(18)13(21-15(16)19)9-10-5-6-11(17)12(8-10)20-2/h5-6,8-9,17H,3-4,7H2,1-2H3/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTZMXXJIGVLQS-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

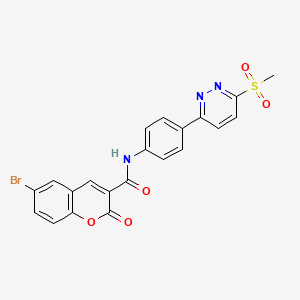

![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)

![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)

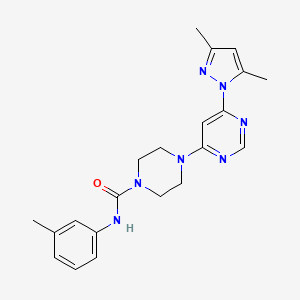

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2892437.png)

![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)